Cas no 56414-87-0 (Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)-)
Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- Chemical and Physical Properties
Names and Identifiers
-
- Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)-
- (2S)-2-amino-N,N-diethyl-3-methylbutanamide
- (2S)-2-amino-N,N-diethyl-3-methyl-butanamide
- SCHEMBL1619583
- 56414-87-0
- DTXSID60465717
- (S)-2-Amino-N,N-diethyl-3-methylbutanamide
- MFCD09724687
- l-valine diethyl amide
- PS-18770
- F78298
- l-valine diethylamide
-
- MDL: MFCD09724687
- Inchi: 1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1
- InChI Key: VMRKJJQTRYRJRT-QMMMGPOBSA-N
- SMILES: O=C([C@H](C(C)C)N)N(CC)CC
Computed Properties
- Exact Mass: 172.1577
- Monoisotopic Mass: 172.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.33
Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1097939-5g |
(2S)-2-amino-N,N-diethyl-3-methyl-butanamide |
56414-87-0 | 97% | 5g |
$100 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097939-50g |
(2S)-2-amino-N,N-diethyl-3-methyl-butanamide |
56414-87-0 | 97% | 50g |
$370 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097939-100g |
(2S)-2-amino-N,N-diethyl-3-methyl-butanamide |
56414-87-0 | 97% | 100g |
$620 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097939-250g |
(2S)-2-amino-N,N-diethyl-3-methyl-butanamide |
56414-87-0 | 97% | 250g |
$1230 | 2024-07-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575594-1g |
(S)-2-amino-N,N-diethyl-3-methylbutanamide |
56414-87-0 | 98% | 1g |
¥284.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575594-5g |
(S)-2-amino-N,N-diethyl-3-methylbutanamide |
56414-87-0 | 98% | 5g |
¥913.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575594-10g |
(S)-2-amino-N,N-diethyl-3-methylbutanamide |
56414-87-0 | 98% | 10g |
¥1218.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575594-25g |
(S)-2-amino-N,N-diethyl-3-methylbutanamide |
56414-87-0 | 98% | 25g |
¥2842.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575594-50g |
(S)-2-amino-N,N-diethyl-3-methylbutanamide |
56414-87-0 | 98% | 50g |
¥4569.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575594-100g |
(S)-2-amino-N,N-diethyl-3-methylbutanamide |
56414-87-0 | 98% | 100g |
¥7614.00 | 2024-05-08 |
Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- Suppliers
Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)-
Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)-: A Comprehensive Overview in Modern Chemical Research
Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- (CAS No. 56414-87-0) is a compound of significant interest in the field of chemical and pharmaceutical research. This enantiomerically pure amide derivative has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The compound's chiral center at the (2S) configuration makes it a valuable candidate for studying stereoselective interactions in biological systems.
The molecular structure of Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- consists of a butanamide backbone with N,N-diethyl and a methyl substituent at the third carbon position. This arrangement contributes to its distinct physicochemical properties, including solubility, reactivity, and interaction with biological targets. The presence of the (2S) configuration further enhances its specificity, making it an attractive molecule for drug development and mechanistic studies.
In recent years, there has been growing interest in the role of enantiomerically pure compounds in pharmaceutical applications. The stereochemistry of a molecule can significantly influence its biological activity, efficacy, and safety profile. Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- exemplifies this principle, as its specific configuration allows for targeted interactions with biological receptors and enzymes. This has led to extensive research into its potential as a lead compound or intermediate in the synthesis of novel therapeutic agents.
One of the most compelling aspects of Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- is its utility in studying enzyme-substrate interactions. Enzymes are highly selective catalysts that often recognize specific stereoisomers of substrates. The (2S) configuration of this amide derivative makes it an ideal tool for investigating how chirality influences enzymatic activity. Researchers have utilized this compound to probe the mechanisms of various enzymes, including those involved in metabolic pathways and signal transduction.
The synthesis of Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- is another area of active investigation. The development of efficient synthetic routes to enantiomerically pure compounds is crucial for both academic research and industrial applications. Recent advances in asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, facilitating its use in complex chemical transformations. These synthetic strategies often involve chiral auxiliaries or catalysts that promote high stereochemical yields.
The pharmacological potential of Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- has been explored in several preclinical studies. Its structural features suggest that it may interact with a variety of biological targets, including receptors and ion channels. Preliminary findings indicate that this compound exhibits promising activity in models relevant to neurological disorders and inflammatory conditions. These results have spurred further research into its therapeutic applications and mechanisms of action.
In addition to its pharmacological relevance, Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- has found applications in chemical biology research. Its ability to modulate biological pathways makes it a valuable tool for understanding disease processes at a molecular level. Researchers have used this compound to investigate the role of specific amino acids in protein function and to develop probes for studying protein-protein interactions. These studies contribute to our fundamental understanding of biological systems and may inform the design of new therapeutic strategies.
The future prospects for Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)- are promising, given its unique properties and potential applications. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly important role in both academic and industrial settings. Its contribution to advancing our understanding of chirality in biological systems and its potential as a lead compound for drug development make it a cornerstone of modern chemical research.
56414-87-0 (Butanamide, 2-amino-N,N-diethyl-3-methyl-, (2S)-) Related Products
- 1236258-11-9(2-Amino-N-butyl-N,3-dimethylbutanamidehydrochloride)
- 1236263-36-7(2-Amino-N,N-diethyl-3-methylbutanamidehydrochloride)
- 230643-53-5(Butanamide, 2-amino-N,N,3-trimethyl-, (2R)- (9CI))
- 54124-67-3(2-amino-3-methyl-1-(1-pyrrolidinyl)-1-butanone Hydrochloride (1:1 ))
- 501679-56-7(Butanamide, 2-amino-N,N-bis(2-ethylhexyl)-3-methyl-)
- 54164-07-7((2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one)
- 1236260-89-1(2-Amino-3-methyl-N,N-dipropylbutanamidehydrochloride)
- 609367-37-5(Butanamide, 2-amino-N,N,3,3-tetramethyl-, (2R)- (9CI))
- 154462-98-3((2S)-2-amino-N,N,3-trimethylbutanamide)
- 230643-41-1(2-Amino-N,N,3-trimethyl-butanamide)